methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
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Overview
Description
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate core substituted with two chlorine atoms and a pyrrolidinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-hydroxybenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 3,5-dichloro-4-hydroxybenzoate.
Substitution Reaction: The hydroxyl group is then substituted with a pyrrolidinylmethoxy group. This step involves the reaction of methyl 3,5-dichloro-4-hydroxybenzoate with pyrrolidine and a suitable base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles.
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted benzoates with different nucleophiles.
Oxidation: N-oxides of the pyrrolidinyl group.
Reduction: Alcohol derivatives of the ester group.
Scientific Research Applications
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance binding affinity and specificity, while the benzoate core can provide structural stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but lacks the pyrrolidinylmethoxy group.
Methyl 3,5-dichloro-4-(2-piperidinyl)methoxybenzoate: Similar structure but with a piperidinyl group instead of pyrrolidinyl.
Uniqueness
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is unique due to the presence of the pyrrolidinylmethoxy group, which can impart distinct chemical and biological properties. This group can enhance the compound’s solubility, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15Cl2NO3 |
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Molecular Weight |
304.17 g/mol |
IUPAC Name |
methyl 3,5-dichloro-4-(pyrrolidin-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C13H15Cl2NO3/c1-18-13(17)8-5-10(14)12(11(15)6-8)19-7-9-3-2-4-16-9/h5-6,9,16H,2-4,7H2,1H3 |
InChI Key |
UHRFJVOWJVATRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)OCC2CCCN2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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